Cas no 146726-17-2 (Hydroxy-Bifenthrin)

Hydroxy-Bifenthrin 化学的及び物理的性質
名前と識別子
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- Hydroxy-Bifenthrin
- KJKKJIJMVYASMB-CZEKFNPTSA-N
- CID 125282899
- Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,2R,3R)-rel-
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- インチ: 1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
- InChIKey: KJKKJIJMVYASMB-PDTAEHFDSA-N
- ほほえんだ: Cl/C(/C(F)(F)F)=C\[C@H]1[C@@H](C(=O)OCC2C=CC=C(C3C=CC=CC=3)C=2C)[C@]1(C)CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 644
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.315±0.06 g/cm3(Predicted)
- ふってん: 494.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 15.10±0.10(Predicted)
Hydroxy-Bifenthrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-490476-2.5 mg |
Hydroxy-Bifenthrin, |
146726-17-2 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
TRC | H829985-100mg |
Hydroxy-Bifenthrin |
146726-17-2 | 100mg |
$ 11200.00 | 2023-09-07 | ||
TRC | H829985-25mg |
Hydroxy-Bifenthrin |
146726-17-2 | 25mg |
$1918.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491483-1mg |
Hydroxy-Bifenthrin-d5, |
146726-17-2 | 1mg |
¥3685.00 | 2023-09-05 | ||
TRC | H829985-2.5mg |
Hydroxy-Bifenthrin |
146726-17-2 | 2.5mg |
$253.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491483-1 mg |
Hydroxy-Bifenthrin-d5, |
146726-17-2 | 1mg |
¥3,685.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490476-2.5mg |
Hydroxy-Bifenthrin, |
146726-17-2 | 2.5mg |
¥3234.00 | 2023-09-05 |
Hydroxy-Bifenthrin 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
Hydroxy-Bifenthrinに関する追加情報
Comprehensive Overview of Hydroxy-Bifenthrin (CAS No. 146726-17-2): Properties, Applications, and Environmental Impact
Hydroxy-Bifenthrin (CAS No. 146726-17-2) is a synthetic pyrethroid derivative widely recognized for its efficacy in agricultural and household pest control. As a metabolite of Bifenthrin, this compound has garnered significant attention due to its enhanced stability and targeted action against a broad spectrum of insects. The growing demand for sustainable pest management solutions has positioned Hydroxy-Bifenthrin as a subject of interest among researchers, farmers, and environmentalists alike.
The chemical structure of Hydroxy-Bifenthrin features a hydroxyl group, which contributes to its unique physicochemical properties. This modification improves its solubility and degradation profile compared to its parent compound, addressing concerns about persistence in the environment. Recent studies highlight its role in integrated pest management (IPM) systems, where it is often paired with biological controls to reduce reliance on conventional insecticides. Searches for "eco-friendly pyrethroid alternatives" and "low-residue crop protection" reflect rising consumer awareness of sustainable agriculture practices.
In agricultural applications, Hydroxy-Bifenthrin demonstrates remarkable efficacy against Lepidoptera, Coleoptera, and Hemiptera species while exhibiting lower toxicity to non-target organisms when used as directed. Field trials have shown optimal performance in crops such as cotton, maize, and vegetables, with users frequently searching for "crop-specific Hydroxy-Bifenthrin dosage guidelines" and "rainfastness data." The compound's photostability makes it particularly valuable in tropical climates, where UV degradation typically limits pesticide longevity.
From a toxicological perspective, Hydroxy-Bifenthrin undergoes rapid metabolic breakdown in mammals, with negligible bioaccumulation potential. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound, prompting frequent queries about "MRL compliance testing methods" and "pre-harvest intervals." Advanced analytical techniques like LC-MS/MS have become essential for monitoring residues, aligning with the global trend toward precision agriculture and food safety transparency.
Environmental fate studies reveal that Hydroxy-Bifenthrin exhibits reduced soil adsorption coefficients (Koc) compared to earlier pyrethroids, mitigating groundwater contamination risks. However, proper application techniques remain critical, as evidenced by searches for "buffer zone requirements" and "aquatic organism protection measures." The development of nanoformulations and controlled-release delivery systems has further minimized environmental footprint while extending field efficacy - a topic generating substantial interest in academic and industry circles.
Innovative research directions include exploring Hydroxy-Bifenthrin's potential in urban pest management and veterinary applications. With increasing searches for "pet-safe insect control" and "public health vector solutions," researchers are investigating optimized formulations that balance efficacy with non-target safety. The compound's compatibility with insecticide-treated nets (ITNs) has also sparked interest in malaria prevention programs, particularly in regions with pyrethroid-resistant mosquito populations.
Quality control standards for Hydroxy-Bifenthrin technical material typically specify ≥95% purity, with HPLC analysis being the industry-standard verification method. Manufacturers and distributors frequently field inquiries about "certificate of analysis parameters" and "storage stability indicators," underscoring the importance of proper handling throughout the supply chain. Recent advancements in green chemistry have led to more efficient synthesis routes, reducing byproduct formation and energy consumption during production.
As regulatory landscapes evolve, Hydroxy-Bifenthrin continues to undergo rigorous reevaluation under programs such as the EPA's registration review process. Stakeholders consistently search for "regulatory status updates" and "global harmonization of standards," reflecting the compound's international market presence. The development of rapid degradation formulations and adjuvants that enhance target specificity represents the next frontier in optimizing this valuable pest management tool.
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